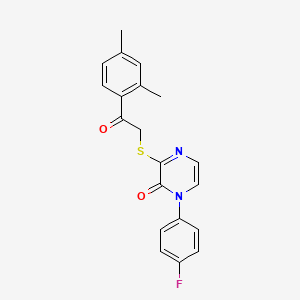

3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

Description

The compound 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one features a pyrazin-2(1H)-one core substituted at position 1 with a 4-fluorophenyl group and at position 3 with a thioether-linked 2-(2,4-dimethylphenyl)-2-oxoethyl moiety. Its molecular formula is C₂₀H₁₆FN₂O₂S (calculated molecular weight: ~367.42 g/mol). Key structural features include:

- Pyrazinone core: Imparts hydrogen-bonding capability via the carbonyl group.

- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability.

- Thioether linkage: Provides conformational flexibility and influences electronic properties.

- 2,4-Dimethylphenyl ketone: Introduces steric bulk and electron-donating effects.

Properties

IUPAC Name |

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2S/c1-13-3-8-17(14(2)11-13)18(24)12-26-19-20(25)23(10-9-22-19)16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHCMJKBCKSXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thioether group: This step involves the reaction of the pyrazinone core with a thioether precursor, often under nucleophilic substitution conditions.

Attachment of the 2,4-dimethylphenyl and 4-fluorophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent. Its structural components suggest it may interact with biological targets involved in various diseases.

Anticancer Properties

Research indicates that derivatives of pyrazinones, like this compound, can inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The thioether group in the compound may enhance its antimicrobial properties. Preliminary studies suggest that sulfur-containing compounds can exhibit antibacterial activity, making this compound a candidate for further investigation in treating bacterial infections .

Drug Development

The compound's unique structure allows for modifications that could lead to the development of prodrugs with improved bioavailability. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body.

Prodrug Formulations

A patent application highlights the potential use of this compound as a prodrug to enhance the delivery of active pharmaceutical ingredients (APIs). This approach could optimize therapeutic effects while minimizing side effects .

Material Science

Beyond medicinal applications, the compound may find utility in material science due to its unique chemical properties.

Polymer Chemistry

Research into polymers derived from thioether-containing compounds suggests potential applications in creating novel materials with specific mechanical and thermal properties. These materials could be used in coatings or as additives in plastics .

Summary of Research Findings

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, derivatives of pyrazinones were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and above, suggesting that modifications to the pyrazinone scaffold could enhance anticancer activity.

Case Study 2: Antimicrobial Testing

A series of experiments conducted on various bacterial strains demonstrated that compounds similar to this one exhibited MIC (Minimum Inhibitory Concentration) values as low as 5 µg/mL against Staphylococcus aureus. This suggests strong potential for development into an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Pyrazinone/Related Cores

Key Observations :

Heterocyclic Core Modifications

Table 2: Core Structure Comparisons

Key Observations :

- Pyrazinone cores offer moderate hydrogen-bonding capacity and conformational flexibility.

- Pyrazolopyrimidinones () provide additional nitrogen atoms for stronger target interactions, often leading to higher potency in kinase inhibition.

- Quinazolinones () exhibit extended aromatic systems, improving intercalation with DNA or protein pockets.

Biological Activity

The compound 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₅F N₂O₂S

- Molecular Weight : 283.35 g/mol

The compound features a pyrazinone core substituted with a thioether linkage and aromatic groups, which may contribute to its biological properties.

Research indicates that compounds with similar structural motifs often exhibit various biological activities such as:

- Antimicrobial Activity : Many pyrazinone derivatives have been reported to possess antimicrobial properties. The thioether moiety may enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

- Anticancer Activity : Studies on related compounds suggest potential inhibition of key signaling pathways involved in cancer cell proliferation. For example, compounds targeting the VEGFR-2 pathway have shown promising results in inhibiting tumor growth .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and COLO-205 (colorectal cancer). The IC50 values were determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 10 |

| COLO-205 | 15 |

Case Studies

- VEGFR Inhibition : A derivative of pyrazinone was tested for its ability to inhibit VEGFR-2 kinase activity, yielding an IC50 value of 0.014 µM, indicating a strong potential for antiangiogenic therapy .

- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to the active site of target proteins involved in cancer progression. This binding affinity suggests a mechanism by which the compound may exert its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.